3-(Cyclopropylmethyl)-6-fluoro-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

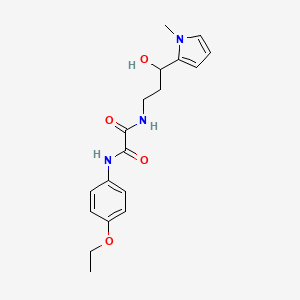

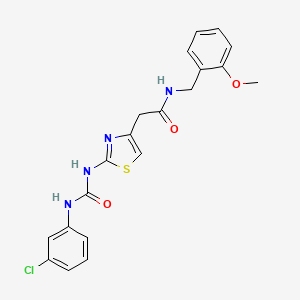

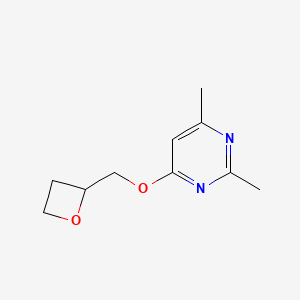

“3-(Cyclopropylmethyl)-6-fluoro-1H-indole” is a chemical compound that contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The “3-(Cyclopropylmethyl)” and “6-fluoro” parts refer to the substitutions on the indole ring .

Molecular Structure Analysis

The molecular structure of “3-(Cyclopropylmethyl)-6-fluoro-1H-indole” would consist of an indole ring with a cyclopropylmethyl group at the 3-position and a fluorine atom at the 6-position .Chemical Reactions Analysis

Again, while specific reactions involving “3-(Cyclopropylmethyl)-6-fluoro-1H-indole” are not available, indole compounds are known to undergo a variety of reactions, including electrophilic substitutions, oxidations, and reductions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Cyclopropylmethyl)-6-fluoro-1H-indole” would depend on its specific structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Indole Synthesis and Classification

Indole and its derivatives, including 3-(Cyclopropylmethyl)-6-fluoro-1H-indole, have been a focal point of organic chemistry research due to their complex structure and potential therapeutic applications. A comprehensive review by Taber & Tirunahari (2011) classifies indole synthesis methods and highlights the diverse strategies for constructing the indole nucleus. This classification aids in understanding the synthetic routes and could facilitate the development of new compounds with specific biological activities.

Pharmacological Properties of Indole Derivatives

Indole derivatives exhibit a wide range of biological activities, making them attractive for drug development. Studies like those by Wang et al. (2016) focus on indole-3-carbinol (I3C) and its derivatives, demonstrating their protective effects on chronic liver diseases through various mechanisms, including antioxidative stress and immunomodulation. These findings underscore the therapeutic potential of indole compounds in treating liver conditions.

Indole in Molecular Imaging and Chemoprotection

The application of indole derivatives extends to molecular imaging, where their fluorescence properties can aid in cancer diagnosis. Alford et al. (2009) review the toxicity of fluorophores, including indole-based compounds, in molecular imaging, highlighting the balance between efficacy and safety. Additionally, indole-3-carbinol's role in chemoprotection against cancer is explored by Bradlow (2008), emphasizing its potential as a chemopreventive agent.

Ethylene Perception and Indole's Role in Agriculture

Research on 1-methylcyclopropene (1-MCP), a compound structurally related to indoles, illustrates its significant impact on the agricultural sector by enhancing fruit and vegetable shelf life through ethylene perception inhibition, as discussed by Watkins (2006). This highlights the broader applications of indole chemistry in improving food storage and quality.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to interact with the mitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target protein and modulate its activity, leading to changes in cellular processes .

Biochemical Pathways

Cyclopropane-containing compounds are known to be involved in various biochemical pathways, including fatty acid biosynthesis . The compound might affect these pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

Similar compounds have been found to exhibit high clearance in rats and low clearance in dogs, suggesting species-specific pharmacokinetic properties .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(cyclopropylmethyl)-6-fluoro-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN/c13-10-3-4-11-9(5-8-1-2-8)7-14-12(11)6-10/h3-4,6-8,14H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREZOFVBZFFWKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CNC3=C2C=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopropylmethyl)-6-fluoro-1H-indole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(ethylthio)benzamide](/img/structure/B2939923.png)

![(E)-4-(N-methyl-N-phenylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2939936.png)

![(E)-4-(Dimethylamino)-N-propyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]but-2-enamide](/img/structure/B2939939.png)

![(2Z)-2-[(4-methylphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2939941.png)